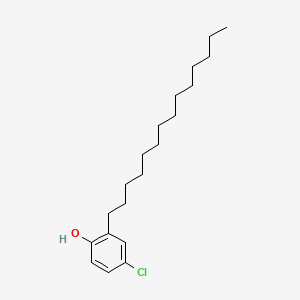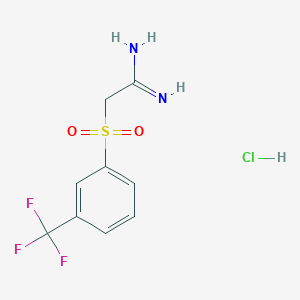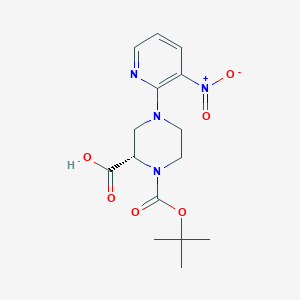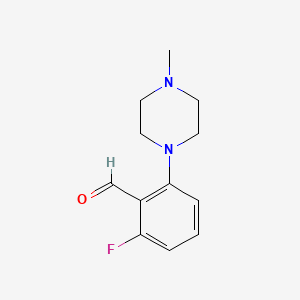
Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate involves multiple steps, including the formation of the quinolinium core, the introduction of the propyl groups, and the attachment of the carbamoyl and hydrocinnamamido groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents and functional groups. Examples include:
- Quinolinium, 1-propyl-6-(p-(p-((1-propylquinolinium-6-yl)carbamoyl)benzamido)benzamido)-, di-p-toluenesulfonate .
- 1-propyl-6-{[4-({4-[(1-propylquinolinium-6-yl)carbamoyl]benzoyl}amino)benzoyl]amino}quinolinium bis(4-methylbenzenesulfonate) .
Uniqueness
The uniqueness of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate lies in its specific structure and the presence of multiple functional groups that confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
18519-60-3 |
|---|---|
分子式 |
C48H50N4O8S2 |
分子量 |
875.1 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;4-[3-oxo-3-[(1-propylquinolin-1-ium-6-yl)amino]propyl]-N-(1-propylquinolin-1-ium-6-yl)benzamide |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-19-37-21-5-7-27-23-29(14-16-31(27)37)35-33(39)18-11-25-9-12-26(13-10-25)34(40)36-30-15-17-32-28(24-30)8-6-22-38(32)20-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-10,12-17,21-24H,3-4,11,18-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChIキー |
PKJFWDQHJVDWCH-UHFFFAOYSA-N |
正規SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)



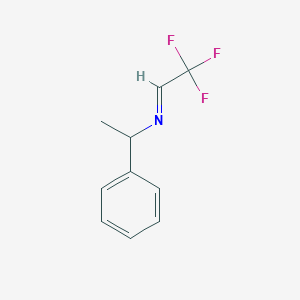
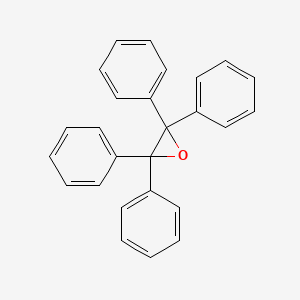
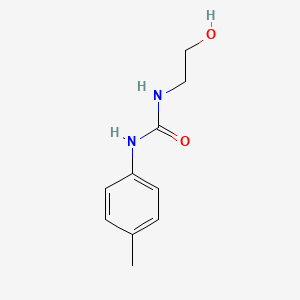

![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)
